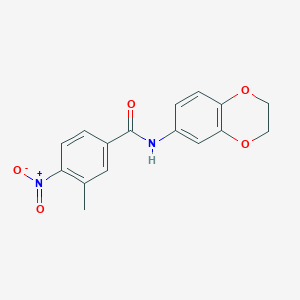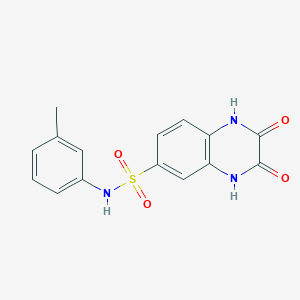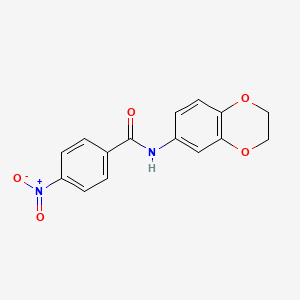
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMS is a sulfonamide derivative that possesses a unique chemical structure and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target proteins, such as enzymes or receptors, and modulating their activity. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to interact with various targets in the body, including carbonic anhydrase, urease, and cyclooxygenase-2.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and receptors, which allows for the development of more specific and effective drugs. However, one of the limitations of using 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide that exhibit improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide and to identify additional targets that it may interact with in the body. Finally, more research is needed to evaluate the safety and efficacy of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3,4-dimethoxyaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide as a white crystalline solid with a melting point of 141-143°C.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-5-4-6-12(9-11)16-21(17,18)13-7-8-14(19-2)15(10-13)20-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQDORVZFTKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685932.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)
![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)


![(3aS*,10aS*)-2-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5685971.png)

![6-{[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5685999.png)